1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C12H14INO |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14INO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2 |
InChI Key |
ANHJTMVMVHARRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and pyrrolidine.
Condensation Reaction: The 4-iodobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine substituent on the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Stille couplings. These reactions replace the iodine atom with aryl or alkenyl groups, forming biaryl or styryl derivatives.
| Reaction Type | Conditions | Product | Yield/Selectivity | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos ligand, K₃PO₄, THF, 80°C | Biaryl derivatives | 65–89% | |
| Stille Coupling | Pd(PPh₃)₄, CuI, DMF, 70°C | Styryl analogs | 72% |
Key findings:
-
Iron- and cobalt-catalyzed couplings (e.g., with arylboronates) also yield biphenyl derivatives under mild conditions .
-
The pyrrolidine ring remains intact during these reactions, preserving the compound’s stereochemical integrity.
Nucleophilic Substitution
The electron-withdrawing iodine atom facilitates aromatic nucleophilic substitution (SNAr) with amines, alkoxides, or thiols.
Notably, substitutions at the iodine site retain the ketone functionality, enabling further derivatization .
3.1. Ketone Reduction
The ethanone group undergoes hydride reduction to form secondary alcohols.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C → RT | 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethanol | 85% | |
| LiAlH₄ | THF, reflux | Same as above | 92% |
3.2. Radical-Mediated Reactions
Reactions with Grignard reagents (e.g., PhMgBr) generate phenyl radicals , leading to:
-
Biphenyl by-products via radical dimerization (31–52% yield) .
-
Trapped intermediates with TEMPO, confirming radical pathways .
Condensation and Cyclization
The ketone participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These intermediates are precursors for heterocycle synthesis (e.g., pyrazoles or isoxazoles) .
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, Δ | Hydrazone derivatives | Antiviral agents | |
| NH₂OH·HCl | NaOAc, MeOH | Oximes | Bioactive scaffolds |
Pharmacological Modifications
The pyrrolidine nitrogen undergoes alkylation or acylation to enhance metabolic stability. For example:
-
Boc protection followed by Mitsunobu alkylation yields analogs with improved pharmacokinetics .
-
Acylation with NHS esters (e.g., DCC-mediated) introduces polar groups for solubility .
Comparative Reactivity
The iodine atom’s reactivity surpasses that of bromo or chloro analogs in cross-coupling, as demonstrated by:
| Halogen | Relative Reactivity in Suzuki Coupling | Source |
|---|---|---|
| Iodo | 10× faster than bromo | |
| Bromo | 5× faster than chloro |
This makes the iodophenyl group a strategic handle for late-stage functionalization .
Stability and By-Product Formation
Scientific Research Applications
1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
4-Iodoacetophenone (1-(4-Iodophenyl)ethanone)
- Structure : Simplifies the target compound by replacing the pyrrolidinyl group with a methyl ketone.
- Properties :
- Comparison: The absence of the pyrrolidinyl group reduces steric hindrance and hydrogen-bonding capacity, likely increasing solubility in non-polar solvents.
(R)-1-(4-Iodophenyl)-2-(9-methyl-4-phenyl-2-tosyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-yl)ethan-1-one (4y)
- Structure : Incorporates a bulky pyridoindole moiety instead of pyrrolidine .
- Synthesis : 66% yield via chiral squaramide catalysis, isolated as a brown solid .
- Comparison : The extended aromatic system may enhance π-π stacking interactions but reduce solubility.
(Z)-2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-1-(4-iodophenyl)ethan-1-one (3y)
- Structure: Replaces pyrrolidine with a benzothiazole-derived enone .
- Characterization : NMR data (acetone-d6/CS2) indicates distinct electronic environments due to the thiazole ring .
1-(4-(5-Hydroxy-3-methylisoxazolidin-2-yl)phenyl)ethan-1-one (3g)
- Structure : Substitutes pyrrolidine with a hydroxylated isoxazolidine ring .
- Comparison : The polar isoxazolidine group may increase water solubility but reduce metabolic stability.
Table 1: Key Properties of Selected Analogs
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effects | Solubility Trends | Potential Applications |
|---|---|---|---|
| Pyrrolidinyl | Basic nitrogen; hydrogen bonding | Moderate polarity | Bioactive molecules |
| Methyl ketone | Electron-withdrawing | High in non-polar solvents | Synthetic intermediates |
| Pyridoindole | Extended conjugation; aromatic stacking | Low | Enzyme inhibitors |
| Benzothiazole | Conjugation; sulfur participation | Variable | Fluorescent probes |
Biological Activity
1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article reviews the existing literature regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.15 g/mol. The structure features a pyrrolidine ring and an iodophenyl group, which are critical for its biological interactions.
Research indicates that the compound exhibits various mechanisms that contribute to its biological activity:
- Antioxidant Activity : The presence of the pyrrolidine moiety enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Antimicrobial Properties : Studies have demonstrated that derivatives of pyrrolidinyl compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The iodophenyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity : A study investigated the compound's effect on human cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The compound showed IC50 values in the low micromolar range, demonstrating potent anticancer properties.
- Neuroprotective Effects : Research examining neuroprotective properties found that treatment with this compound reduced neuronal cell death in models of oxidative stress. It was shown to modulate signaling pathways involved in cell survival, suggesting potential therapeutic applications in neurodegenerative disorders.
- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited notable bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
